molecular formula C23H29FO6 B3153272 Flunisolide-17-Carboxylic Acid CAS No. 75575-02-9

Flunisolide-17-Carboxylic Acid

Cat. No. B3153272
CAS RN: 75575-02-9
M. Wt: 420.5 g/mol
InChI Key: VHPPNTCHLBALLQ-ISWVMVIISA-N
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Description

Flunisolide-17-Carboxylic Acid is a chemical compound that falls under the category of steroids . It has a molecular formula of C23H29FO6 and a molecular weight of 420.47 . It appears as a white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 6 oxygen atoms . Carboxylic acids, including this compound, have a carboxyl functional group (CO2H) where a carbonyl and a hydroxyl group are attached to the same carbon .


Physical And Chemical Properties Analysis

This compound is a white solid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Flunisolide-17-Carboxylic Acid primarily targets the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune and inflammatory responses .

Mode of Action

This compound is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids, such as this compound, are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . This interaction with its targets leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The anti-inflammatory actions of corticosteroids like this compound involve the control of the biosynthesis of prostaglandins and leukotrienes . These substances are part of the arachidonic acid pathway, which plays a key role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and suppress the immune system .

Pharmacokinetics

It is known that flunisolide, a related compound, is administered either as an oral metered-dose inhaler for the treatment of asthma or as a nasal spray for treating allergic rhinitis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The activation of the glucocorticoid receptor by this compound leads to a range of molecular and cellular effects. These include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding . These effects collectively result in the suppression of the immune system and a reduction in inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, salinity and temperature have been shown to impact the uptake of similar perfluorinated carboxylic acids in plants . .

Safety and Hazards

Flunisolide-17-Carboxylic Acid is harmful if swallowed and can cause irritation if it comes into contact with the skin or eyes . It is also harmful if inhaled and can cause respiratory tract irritation .

properties

IUPAC Name

(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h5-7,12-13,15-18,26H,8-10H2,1-4H3,(H,27,28)/t12?,13?,15-,16-,17+,18?,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPNTCHLBALLQ-ISWVMVIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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